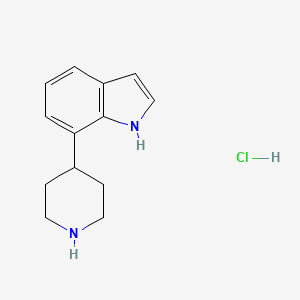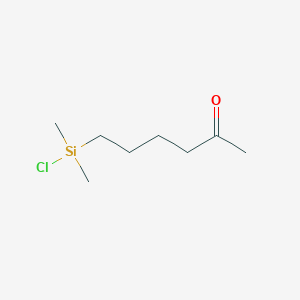
6-(Bromomethyl)-3-chloro-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-3-chloro-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 6th position, a chlorine atom at the 3rd position, and a methoxy group at the 2nd position of the pyridine ring. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-3-chloro-2-methoxypyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 3-chloro-2-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-(Bromomethyl)-3-chloro-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.
Reduction: Products include alcohols formed by the reduction of the bromomethyl group.
科学的研究の応用
6-(Bromomethyl)-3-chloro-2-methoxypyridine has diverse applications in scientific research, including:
作用機序
The mechanism of action of 6-(Bromomethyl)-3-chloro-2-methoxypyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar to 6-(Bromomethyl)-3-chloro-2-methoxypyridine, benzyl bromide contains a bromomethyl group attached to an aromatic ring.
Ethyl 6-(Bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: This compound also features a bromomethyl group but is based on a quinoline scaffold rather than a pyridine ring.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the pyridine ring influences its chemical behavior and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC名 |
6-(bromomethyl)-3-chloro-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,4H2,1H3 |
InChIキー |
WNCFOHMJARSWRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=N1)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer](/img/structure/B13672213.png)

![7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672223.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672231.png)

![2-(Pyridin-2-yl)benzo[d]oxazol-4-amine](/img/structure/B13672250.png)

![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)





